Boc-asn-osu

Description

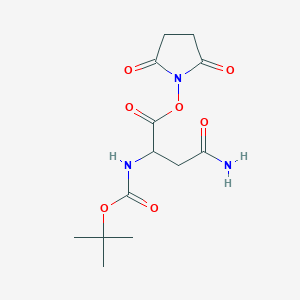

Boc-Asn-OSU (CAS: 42002-18-6), also known as N-(tert-butoxycarbonyl)-L-asparagine N-hydroxysuccinimide ester, is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₃H₁₉N₃O₇ (molecular weight: 329.31 g/mol) . The compound consists of three key functional groups:

- A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.

- An L-asparagine residue with a side-chain amide group.

- An N-hydroxysuccinimide (OSU) ester for carboxyl activation.

This compound facilitates peptide bond formation by reacting with free amines under mild conditions, making it indispensable in solid-phase peptide synthesis (SPPS) . Its hygroscopic nature and sensitivity to moisture require storage at -20°C .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQPXDHWGIUBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307082 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42002-18-6 | |

| Record name | NSC186909 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 329.31 g/mol | |

| Solubility | Soluble in DMSO, DMF, CH₃CN | |

| Storage Conditions | -20°C in anhydrous environment | |

| Purity | ≥95% |

Synthesis Methodologies

Carbodiimide-Mediated NHS Esterification

The most widely reported method involves carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group of Boc-Asn-OH for NHS ester formation.

Procedure

-

Reagents :

-

Boc-Asn-OH (1.0 equiv)

-

N-hydroxysuccinimide (NHS, 1.2 equiv)

-

EDC·HCl (1.2 equiv)

-

Anhydrous DMF or CH₂Cl₂ (solvent)

-

-

Reaction Setup :

-

Work-Up :

Mechanistic Insights

The reaction proceeds via formation of an O-acylisourea intermediate from EDC and Boc-Asn-OH, which subsequently reacts with NHS to yield the stable NHS ester. Side products, such as EDC-derived urea, are removed during extraction.

Mixed Carbonate Approach

In a patent-derived method, Boc-protected amino acids are activated using NHS in the presence of N-methylmorpholine (NMM) as a base:

-

Boc-Asn-OH (1.0 equiv) is dissolved in dry DMF, followed by NHS (1.1 equiv) and NMM (1.1 equiv).

-

After 2 hours at 0°C, the mixture is warmed to room temperature and stirred for 12 hours.

-

Precipitation with cold ether yields this compound as a crystalline solid.

Advantage : Reduced racemization risk due to milder basic conditions.

Optimization and Troubleshooting

Solvent Selection

Stoichiometry and Equivalents

Purification Challenges

-

Byproducts : Urea derivatives from EDC necessitate silica gel chromatography (eluent: 30–50% EtOAc/hexane).

-

Recrystallization : Hexane/EtOAc (3:1) yields crystals with >95% purity.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: Boc-asn-osu primarily undergoes substitution reactions where the tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group of asparagine. This deprotection step is essential in peptide synthesis to allow further elongation of the peptide chain .

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group. The reaction is typically carried out at room temperature.

Major Products: The major product formed from the deprotection reaction is L-asparagine, which can then participate in further peptide synthesis reactions. The coupling reaction yields this compound, which is used as an intermediate in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Boc-Asn-Osu is employed as a key building block in solid-phase peptide synthesis. The compound facilitates the introduction of asparagine residues into peptides while maintaining high purity and yield. It serves as an effective coupling agent that allows for the selective attachment of asparagine to growing peptide chains, minimizing side reactions often encountered with unprotected amino acids .

2. Protecting Group Strategy

In peptide synthesis, Boc (tert-butyloxycarbonyl) serves as a protecting group for the amino functionality of asparagine. This protection is crucial during the synthesis process to prevent unwanted reactions at the amino group. The use of this compound allows for efficient deprotection under mild conditions, thus preserving the integrity of sensitive peptide sequences .

Bioconjugation Applications

1. Drug Development

this compound is increasingly recognized for its role in drug development, particularly in creating peptide-drug conjugates. The compound's ability to form stable linkages with therapeutic agents enhances the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects .

2. Targeted Delivery Systems

In materials science, this compound is utilized in developing targeted delivery systems for therapeutic agents. By conjugating drugs with peptides that have specific affinity for target cells (such as cancer cells), researchers can achieve localized drug delivery, enhancing treatment effectiveness while minimizing systemic toxicity .

Case Study 1: Anticancer Peptide Conjugates

A study demonstrated the synthesis of an anticancer peptide conjugate using this compound as a coupling agent. The resulting conjugate showed enhanced cytotoxicity against cancer cell lines compared to free peptides, highlighting the potential of this compound in developing more effective cancer therapies.

Case Study 2: Vaccine Development

Research involving this compound has also been applied in vaccine development. By attaching immunogenic peptides to carrier proteins via this compound, researchers were able to enhance immune responses in animal models, indicating its utility in creating more effective vaccines.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for introducing asparagine residues in SPPS |

| Protecting Group Strategy | Protects amino groups during synthesis; allows for selective deprotection |

| Drug Development | Used to create peptide-drug conjugates with improved pharmacokinetics |

| Targeted Delivery Systems | Facilitates localized drug delivery through conjugation with targeting peptides |

Mechanism of Action

The mechanism of action of Boc-asn-osu involves the formation of a covalent bond with the amino group of asparagine, effectively blocking its reactivity. This protection allows for the controlled synthesis of peptides by preventing unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Boc-Asp(OtBu)-OSU (CAS: 50715-50-9)

Molecular Formula : C₁₇H₂₆N₂O₈ (MW: 386.4 g/mol)

Key Features :

- Side Chain : Aspartic acid with a tert-butyl (OtBu)-protected carboxylic acid.

- Reactivity : The OtBu group prevents undesired side reactions during peptide elongation.

- Applications : Used in synthesizing peptides requiring acidic residues.

Key Differences :

- Boc-Asp(OtBu)-OSU introduces a carboxylic acid upon deprotection (using TFA), while this compound retains a neutral amide group.

Boc-Glu(OtBu)-OSU (CAS: 32886-55-8)

Molecular Formula : C₁₈H₂₈N₂O₈ (MW: 400.42 g/mol)

Key Features :

- Side Chain : Glutamic acid with an OtBu-protected γ-carboxylic acid.

- Applications : Ideal for peptides requiring longer acidic side chains.

Key Differences :

Boc-D-Cys(Mbzl)-OSu (CAS: 90545-10-1)

Molecular Formula : C₂₀H₂₆N₂O₆S (MW: 422.5 g/mol)

Key Features :

- Side Chain : D-Cysteine with a benzylthio (Mbzl) protection.

- Applications : Used in peptides requiring disulfide bonds.

| Property | This compound | Boc-D-Cys(Mbzl)-OSu |

|---|---|---|

| CAS No. | 42002-18-6 | 90545-10-1 |

| Molecular Weight | 329.31 g/mol | 422.5 g/mol |

| Side Chain | Amide (-CONH₂) | Benzylthio (-S-Mbzl) |

| Solubility | DMF, DCM | DMF, DCM |

Key Differences :

- Boc-D-Cys(Mbzl)-OSu introduces a thiol group upon deprotection, enabling disulfide bond formation.

- The benzylthio group requires harsher deprotection conditions (e.g., HF or TFA/thioanisole) compared to Boc removal in Asn derivatives .

Biological Activity

Boc-Asn-OSu, or N(alpha)-Boc-L-asparagine N-hydroxysuccinimide ester, is a compound widely utilized in peptide synthesis due to its protective group capabilities. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₉N₃O₇

- Molecular Weight : 329.31 g/mol

- CAS Number : 42002-18-6

- Purity : 95%

This compound serves as a versatile building block in the synthesis of peptides, particularly when employing solid-phase peptide synthesis (SPPS) techniques. Its structure allows for selective coupling while minimizing side reactions, making it an essential reagent in peptide chemistry .

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Protection of Asparagine : The amino group of asparagine is protected using the Boc (tert-butoxycarbonyl) group.

- Formation of N-Hydroxysuccinimide Ester : The Boc-protected asparagine is then reacted with N-hydroxysuccinimide (NHS) to form the ester.

- Purification : The final product is purified to achieve the desired purity level.

This synthetic route allows for high yields and minimal by-products, making it an efficient method for obtaining this compound .

Biological Activity

This compound's primary biological activity lies in its application in peptide synthesis, particularly in creating peptides with specific functionalities. Its role as a coupling agent enables the formation of peptide bonds under mild conditions, which is crucial for maintaining the integrity of sensitive amino acids.

Enzymatic Activity

Research indicates that this compound can influence enzymatic activities when incorporated into peptide sequences. For instance, studies have shown that peptides synthesized using this compound exhibit enhanced binding affinities to certain enzymes, potentially improving their efficacy as enzyme inhibitors .

Case Studies

-

Peptide Synthesis for Drug Development :

- A study demonstrated the use of this compound in synthesizing a peptide that inhibits a specific protease involved in cancer progression. The resulting peptide showed significant inhibitory activity with an IC50 value in the nanomolar range, highlighting the compound's utility in therapeutic applications .

- Immunological Applications :

Data Table: Summary of Biological Activities

Q & A

Q. How to conduct a systematic literature review on this compound’s applications in glycopeptide synthesis?

- Methodological Answer :

- Boolean Search Strategies : Use terms like (this compound OR “tert-butoxycarbonyl asparagine succinimidyl ester”) AND (glycopeptide OR glycosylation) in PubMed, SciFinder, and Web of Science.

- Inclusion/Exclusion Criteria : Define scope (e.g., peer-reviewed articles post-2000, excluding patents).

- Critical Appraisal : Assess study quality via tools like GRADE for experimental rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.